Edifenphos

Description

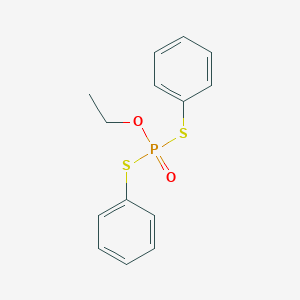

Structure

3D Structure

Properties

IUPAC Name |

[ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2PS2/c1-2-16-17(15,18-13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOLILCOUMRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(SC1=CC=CC=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041910 | |

| Record name | Edifenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow to light brown liquid; [Merck Index], Solid | |

| Record name | Edifenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

154 °C/1 Pa | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-hexane 20-50, dichloromethane, isopropanol, toluene 200 (all in g/l, 20 °C). Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride and dioxane. Sparingly soluble in heptane., In water, 56 mg/l @ 20 °C, 0.056 mg/mL at 20 °C | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.251 g/cu cm (20 °C) | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000027 [mmHg], 2.70X10-7 mm Hg @ 25 °C | |

| Record name | Edifenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to light brown liquid... ., Clear yellow to light-brown liquid | |

CAS No. |

17109-49-8 | |

| Record name | Edifenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17109-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edifenphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017109498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edifenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edifenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDIFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770M9U0F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-25 °C, < 25 °C | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Edifenphos: A Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide, exhibits a potent dual mechanism of action against a range of pathogenic fungi, primarily targeting key components of the fungal cell membrane and cell wall. Its primary mode of action involves the inhibition of phosphatidylcholine (PC) biosynthesis, a critical phospholipid for membrane integrity and function.[1][2][3][4] Concurrently, at higher concentrations, edifenphos directly inhibits chitin (B13524) synthase, a vital enzyme for cell wall synthesis.[5][6][7] This multi-targeted approach leads to significant disruption of fungal growth and viability. This guide provides an in-depth analysis of the biochemical pathways affected by edifenphos, detailed experimental protocols for its study, and quantitative data on its efficacy.

Core Mechanism of Action: A Two-Pronged Attack

Edifenphos exerts its antifungal effects through two primary mechanisms:

-

Inhibition of Phosphatidylcholine (PC) Biosynthesis: The primary and most sensitive target of edifenphos is the biosynthesis of phosphatidylcholine.[2][4] Edifenphos specifically inhibits the enzyme phospholipid N-methyltransferase .[2][3] This enzyme is crucial for the methylation of phosphatidylethanolamine (B1630911) (PE) to form PC.[2] The disruption of PC synthesis leads to altered membrane composition, affecting its fluidity and the function of membrane-bound enzymes.[7] The sensitivity of a fungal species to edifenphos is strongly correlated with the susceptibility of its PC biosynthesis pathway to the fungicide.[7] For instance, the high sensitivity of the rice blast fungus, Pyricularia oryzae, is attributed to the potent inhibition of its PC biosynthesis at very low edifenphos concentrations.[2][7]

-

Direct Inhibition of Chitin Synthase: As a secondary mechanism, edifenphos acts as a non-competitive inhibitor of membrane-bound chitin synthase .[5][6][7] Chitin is a fundamental structural component of the fungal cell wall, providing rigidity and protection.[5] By inhibiting chitin synthase, edifenphos weakens the cell wall, leading to osmotic instability and cell lysis. This direct inhibition is typically observed at higher concentrations of the fungicide.[5][6]

The dual action of edifenphos, targeting both the cell membrane and cell wall synthesis, makes it an effective antifungal agent. The initial disruption of PC biosynthesis can further potentiate the inhibition of the membrane-associated chitin synthase, creating a synergistic fungicidal effect.

Quantitative Data

The efficacy of edifenphos has been quantified in various fungal species. The following tables summarize the key inhibitory concentrations.

Table 1: Edifenphos Concentration for 50% Reduction in Colony Growth (ED50)

| Fungal Species | ED50 (µM) | Reference |

| Pyricularia oryzae | 7 | [7] |

| Botrytis fabae | 25 | [7] |

| Fusarium graminearum | 190 | [7] |

Table 2: Edifenphos Concentration for 50% Reduction in Phosphatidylcholine (PC) Content

| Fungal Species | Concentration (µM) | Reference |

| Pyricularia oryzae | 6 | [7] |

| Botrytis fabae | 95 | [7] |

| Fusarium graminearum | 350 | [7] |

Table 3: Inhibition of Chitin Synthase by Edifenphos

| Fungal Species | Inhibition Type | Apparent Ki (µM) | IC50 (µM) | Reference |

| Fusarium graminearum | Non-competitive | 50 | 92 | [5][6] |

| Pyricularia oryzae | Non-competitive | ~50 | - | [7] |

| Botrytis fabae | Non-competitive | ~50 | - | [7] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of edifenphos and a typical experimental workflow for its analysis.

Figure 1: Mechanism of action of edifenphos in fungi.

Figure 2: Experimental workflow for studying edifenphos's mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the mechanism of action of edifenphos.

In Vitro Chitin Synthase Activity Assay

This protocol is adapted from non-radioactive, high-throughput methods.

Objective: To determine the direct inhibitory effect of edifenphos on chitin synthase activity.

Materials:

-

Fungal strain (e.g., Fusarium graminearum)

-

Culture medium (e.g., Potato Dextrose Broth)

-

Enzyme Extraction Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Edifenphos solutions of varying concentrations

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) and WGA-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Enzyme Preparation:

-

Culture the fungus in liquid medium until the desired growth phase is reached.

-

Harvest mycelia by filtration and wash with distilled water.

-

Homogenize the mycelia in ice-cold Enzyme Extraction Buffer.

-

Centrifuge the homogenate to remove cell debris. The supernatant contains the crude membrane-bound chitin synthase.

-

-

Assay:

-

Coat the wells of a 96-well plate with WGA solution and incubate. Wash the wells.

-

Add the fungal enzyme extract to each well.

-

Add different concentrations of edifenphos to the respective wells. Include a control with no edifenphos.

-

Initiate the reaction by adding the substrate UDP-GlcNAc.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Detection:

-

Wash the wells to remove unreacted substrate.

-

Add WGA-HRP conjugate to each well and incubate.

-

Wash the wells again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each edifenphos concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the edifenphos concentration to determine the IC50 value.

-

To determine the inhibition kinetics (e.g., Ki), the assay is performed with varying concentrations of both the substrate and edifenphos.

-

Phosphatidylcholine (PC) Biosynthesis Assay (Radiolabeling Method)

Objective: To measure the effect of edifenphos on the biosynthesis of phosphatidylcholine.

Materials:

-

Fungal strain (e.g., Pyricularia oryzae)

-

Liquid culture medium

-

Edifenphos solutions of varying concentrations

-

Radiolabeled precursor: L-[methyl-¹⁴C]methionine

-

Scintillation cocktail and vials

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungus in liquid culture to the mid-logarithmic phase.

-

Add different concentrations of edifenphos to the cultures and incubate for a specific period.

-

-

Radiolabeling:

-

Add L-[methyl-¹⁴C]methionine to each culture and incubate for a shorter period to allow for incorporation into newly synthesized molecules.

-

-

Lipid Extraction:

-

Harvest the mycelia by filtration.

-

Extract the total lipids from the mycelia using a suitable solvent system (e.g., Bligh and Dyer method).

-

-

Separation and Quantification:

-

Separate the different phospholipid classes from the total lipid extract using thin-layer chromatography (TLC).

-

Identify the spot corresponding to phosphatidylcholine (PC) by running a known standard.

-

Scrape the PC spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabel incorporated into PC for each edifenphos concentration.

-

Express the results as a percentage of the control (no edifenphos) to determine the inhibition of PC biosynthesis.

-

Fungal Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of edifenphos that inhibits the visible growth of a fungus.

Materials:

-

Fungal strain

-

Appropriate agar (B569324) or broth medium (e.g., Potato Dextrose Agar/Broth)

-

Edifenphos stock solution

-

96-well microtiter plates (for broth microdilution) or Petri dishes (for agar dilution)

-

Spectrophotometer or plate reader (for broth microdilution)

Procedure (Broth Microdilution Method):

-

Inoculum Preparation:

-

Prepare a standardized suspension of fungal spores or mycelial fragments in sterile saline or broth.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the edifenphos stock solution in the wells of a 96-well plate containing the growth medium.

-

-

Inoculation:

-

Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the fungus for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of edifenphos at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density.

-

Conclusion

Edifenphos is a potent antifungal agent with a well-defined dual mechanism of action that disrupts both the cell membrane and cell wall of susceptible fungi. Its primary inhibition of phosphatidylcholine biosynthesis, coupled with the direct inhibition of chitin synthase, provides a robust and effective means of fungal control. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working on the development of novel antifungal strategies and for understanding the intricate biochemical interactions between fungicides and their targets. Further research could focus on the molecular details of the edifenphos-enzyme interactions and the mechanisms of potential resistance development.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide, exhibits a potent antifungal activity primarily by disrupting essential cellular processes in pathogenic fungi. This technical guide provides an in-depth analysis of the core antifungal mechanisms of Edifenphos, focusing on its dual action of inhibiting phosphatidylcholine (PC) biosynthesis and directly inhibiting chitin (B13524) synthase. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these mechanisms, and visualizes the involved pathways and workflows to support further research and development in antifungal drug discovery.

Introduction

Edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) is a systemic fungicide that has been utilized to control a range of fungal diseases, most notably rice blast caused by Pyricularia oryzae (now Magnaporthe oryzae).[1][2] Its efficacy stems from a multi-faceted impact on fungal cell physiology, primarily targeting the synthesis of crucial cell membrane and cell wall components.[1] Understanding the precise molecular interactions and the downstream consequences of Edifenphos exposure is critical for optimizing its use and for the development of novel antifungal agents with similar modes of action. This guide delves into the two principal mechanisms of Edifenphos's antifungal action: the inhibition of phosphatidylcholine biosynthesis and the non-competitive inhibition of chitin synthase.

Primary Mechanisms of Antifungal Action

Edifenphos exerts its antifungal effects through two well-documented primary mechanisms:

-

Inhibition of Phosphatidylcholine (PC) Biosynthesis: Edifenphos significantly interferes with the synthesis of phosphatidylcholine, a major phospholipid component of fungal cell membranes.[1][3] This inhibition disrupts membrane integrity and function, leading to impaired growth and viability. The primary target within this pathway is believed to be the transmethylation of phosphatidylethanolamine (B1630911) to phosphatidylcholine.[3]

-

Direct Inhibition of Chitin Synthase: Edifenphos directly acts on chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential structural polysaccharide in the fungal cell wall.[1] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

The relative importance of these two mechanisms can vary between different fungal species. In highly sensitive fungi like Pyricularia oryzae, the inhibition of phosphatidylcholine biosynthesis is considered the primary mode of action, as it occurs at very low concentrations of the fungicide.[1]

Quantitative Data on Edifenphos Activity

The following tables summarize the effective concentrations of Edifenphos that result in the inhibition of fungal growth and the reduction of phosphatidylcholine content in various fungal species.

Table 1: Edifenphos ED50 Values for Fungal Growth Inhibition

| Fungal Species | ED50 (µM) for Colony Growth Reduction |

| Pyricularia oryzae | 7[1] |

| Botrytis fabae | 25[1] |

| Fusarium graminearum | 190[1] |

Table 2: Edifenphos ED50 Values for Phosphatidylcholine (PC) Content Reduction

| Fungal Species | ED50 (µM) for 50% PC Content Reduction |

| Pyricularia oryzae | 6[1] |

| Botrytis fabae | 95[1] |

| Fusarium graminearum | 350[1] |

Table 3: Inhibition of Phospholipid N-methyltransferase by Edifenphos

| Fungal Species | Target Enzyme | ED50 |

| Pyricularia oryzae | Phospholipid N-methyltransferase | 13 ppm[3] |

Studies on Pyricularia oryzae have shown that Edifenphos acts as a non-competitive inhibitor of chitin synthase. This is evidenced by the observation that in the presence of Edifenphos, the Vmax of the enzyme is decreased while the Km for the substrate (UDP-N-acetylglucosamine) remains unchanged.[1]

Signaling Pathways and Logical Relationships

The dual mechanism of Edifenphos's antifungal action can be visualized as two distinct but ultimately converging pathways leading to fungal cell death.

References

Toxicological Profile of Edifenphos in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edifenphos, an organothiophosphate fungicide, presents a moderate order of acute toxicity in mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxic effects. This document provides a comprehensive overview of the toxicological profile of edifenphos in mammalian species, synthesizing data from acute, subchronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. All quantitative data are summarized in structured tables for ease of comparison, and key metabolic and mechanistic pathways, along with experimental workflows, are illustrated through detailed diagrams.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, edifenphos is rapidly absorbed, metabolized, and eliminated in mice and rats. Within 6 hours of administration, only 15-30% of the radioactive dose remains in the digestive organs, and by 72 hours, only trace amounts are found throughout the body. The primary route of excretion is via urine (75-90%), with a smaller portion eliminated in the feces (5-20%), indicating that accumulation in essential organs is unlikely.[1]

The metabolism of edifenphos primarily involves the cleavage of the P-S bond.[1] In rats, the main metabolite is ethyl hydrogen S-phenyl phosphorothiolate, accounting for 54-59% of the metabolites. In mice, the primary metabolite is dihydrogen S-phenyl phosphorothiolate. Diphenyl disulfide has been identified in the feces of both species.[1] In vitro studies using hepatic subcellular fractions have shown that the metabolic activity for edifenphos varies across mammalian species, with the following order of activity: guinea pig > rabbit > mouse > human > rat.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of edifenphos toxicity in mammals is the inhibition of acetylcholinesterase (AChE). As an organophosphate, edifenphos phosphorylates the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors, causing a range of neurotoxic symptoms.

Acute Toxicity

Edifenphos exhibits moderate acute toxicity upon oral, dermal, and inhalation exposure in various mammalian species. The acute oral LD50 in rats is approximately 150 mg/kg.

Table 1: Acute Toxicity of Edifenphos

| Species | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 150 mg/kg | [2] |

| Rat | Dermal | 700 mg/kg | [2] |

| Rat (aerosol) | Inhalation | 0.32 mg/L | [2] |

Subchronic and Chronic Toxicity

Repeated exposure to edifenphos has been shown to induce effects on the liver and cholinesterase activity.

Table 2: Subchronic and Chronic Toxicity of Edifenphos

| Species | Study Duration | Route | NOAEL | Key Findings |

| Rat | 2 years | Dietary | 5 ppm (equivalent to 0.25 mg/kg bw/day) | Hepatic involvement |

| Mouse | - | Dietary | 10 ppm (equivalent to 1.53 mg/kg bw/day) | - |

| Dog | - | Dietary | 20 ppm (equivalent to 0.58 mg/kg bw/day) | - |

The Acceptable Daily Intake (ADI) for edifenphos has been established at 0-0.003 mg/kg body weight.[3]

Genotoxicity and Carcinogenicity

Edifenphos has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. No mutagenic effects were observed in a dominant lethal test in mice at an acute oral dose of 100 mg/kg bw.[1] Similarly, a micronucleus test in mice with oral doses of 2 x 40 mg/kg and 2 x 80 mg/kg bw did not show any mutagenic effects.[1]

A carcinogenicity study in mice did not indicate a carcinogenic potential for edifenphos.[1]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of edifenphos is limited. Standard two-generation reproductive toxicity studies (OECD 416) and prenatal developmental toxicity studies (OECD 414) are typically conducted for pesticides. These studies evaluate effects on mating, fertility, gestation, lactation, and offspring viability and development.[4][5][6]

Neurotoxicity

As an acetylcholinesterase inhibitor, the primary toxicological concern for edifenphos is neurotoxicity. Acute exposure can lead to symptoms of cholinergic crisis. Studies on delayed neurotoxicity, typically conducted in hens, are important for organophosphorus compounds.[7][8] Standard neurotoxicity studies in rodents (OECD 424) assess functional and morphological changes in the nervous system following acute or repeated exposure.[8][9][10]

Experimental Protocols

The toxicological evaluation of edifenphos has been conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity/Carcinogenicity Study (based on OECD 452)

A chronic toxicity study is designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.

-

Test System: Typically rats, with at least 20 animals per sex per group.[11][12][13][14][15]

-

Dose Levels: At least three dose levels plus a control group.

-

Administration: Daily, usually via the diet, for a period of 12-24 months.[13][14]

-

Observations: Include clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of a comprehensive set of tissues.[11][12]

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce gene mutations in bacteria.[16][17][18][19][20]

-

Test System: At least five strains of Salmonella typhimurium and Escherichia coli (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA or TA102).[16]

-

Method: Plate incorporation or pre-incubation method, with and without a metabolic activation system (S9 mix).[17][18]

-

Dose Levels: At least five different concentrations of the test substance.[17]

-

Endpoint: The number of revertant colonies is counted and compared to the solvent control.[17]

Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[21][22][23][24][25]

-

Test System: Usually mice or rats, with at least 5 animals per sex per group.[21][22]

-

Administration: Single or multiple doses via an appropriate route (e.g., oral gavage).[21]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points.[22]

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined.[22]

Conclusion

Edifenphos is an organothiophosphate fungicide with a moderate level of acute toxicity in mammals. Its primary toxicological effect is the inhibition of acetylcholinesterase, leading to neurotoxicity. The compound is rapidly metabolized and excreted, with no significant potential for bioaccumulation. Genotoxicity and carcinogenicity studies have not indicated a significant concern. While data on reproductive and developmental toxicity are less complete, the overall toxicological profile is consistent with that of other organophosphate pesticides. Further research into the specific details of reproductive and developmental toxicity would provide a more complete understanding of its potential risks.

References

- 1. fao.org [fao.org]

- 2. Edifenphos (Ref: BAY 78418) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 13. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. nib.si [nib.si]

- 17. oecd.org [oecd.org]

- 18. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. Bacterial reverse mutation test [bio-protocol.org]

- 21. oecd.org [oecd.org]

- 22. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

Edifenphos (CAS No. 17109-49-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos, with the CAS registry number 17109-49-8, is an organophosphate fungicide.[1][2] It has been primarily used in agriculture to control fungal diseases in rice, such as rice blast caused by Pyricularia oryzae.[3] This technical guide provides an in-depth overview of the chemical and physical properties, toxicological profile, metabolic pathways, and analytical methodologies for Edifenphos. The information is intended to support research, scientific investigation, and professionals in drug development.

Chemical and Physical Properties

Edifenphos is chemically known as O-ethyl S,S-diphenyl phosphorodithioate.[1][4] The technical product is a yellow to light brown liquid with a characteristic odor.[5][6] It is stable in acidic conditions but hydrolyzes in alkaline environments, particularly at higher temperatures.[5][7]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅O₂PS₂ | [1][4][5][8][9][10][11] |

| Molecular Weight | 310.37 g/mol | [1][4][5][9][10][11] |

| Melting Point | -25 °C | [1][5][6][8][12] |

| Boiling Point | 154 °C at 1.33 Pa | [5] |

| Density | 1.23 g/cm³ at 20 °C | [1][5] |

| Vapor Pressure | 1.3 x 10⁻² Pa at 20 °C | [5] |

| Water Solubility | 56 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble in methanol, ether, chloroform, acetone, benzene, xylene. | [5][13] |

| Log P (Octanol/Water Partition Coefficient) | 3.48 | [6] |

Toxicological Profile

Edifenphos is classified as a moderately toxic compound.[7][13] The primary mechanism of toxicity in mammals is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][7]

| Metric | Value | Species | Reference |

| LD₅₀ (Oral) | 100 mg/kg | Rat | [6] |

| LD₅₀ (Oral) | 143 mg/kg | Mouse | [6] |

| LD₅₀ (Intraperitoneal) | 25.5 mg/kg (female), 66.5 mg/kg (male) | Rat | [5][6] |

| LC₅₀ (Inhalation, 4h) | 650 mg/m³ | Rat | [6][7] |

| No-Observed-Effect Level (NOEL) | 5 ppm in the diet (0.25 mg/kg bw) | Rat | [3] |

| No-Observed-Effect Level (NOEL) | 10 ppm in the diet (1.53 mg/kg bw) | Mouse | [3] |

| No-Observed-Effect Level (NOEL) | 20 ppm in the diet (0.58 mg/kg bw) | Dog | [3] |

Mechanism of Action and Signaling Pathways

The primary antifungal action of Edifenphos is the inhibition of phosphatidylcholine (PC) biosynthesis in fungal cells.[1][14] This is achieved by inhibiting the enzyme phospholipid N-methyltransferase, which is involved in the methylation pathway of PC synthesis.[14] This disruption of the fungal cell membrane integrity leads to its fungicidal effect. In mammals, the principal mechanism of toxicity is the inhibition of acetylcholinesterase.

Figure 1: Dual mechanism of action of Edifenphos in fungi and mammals.

Metabolic Pathways

Edifenphos is rapidly absorbed and metabolized in mammals following oral administration.[15] The primary metabolic pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[15] The major metabolites are formed through the loss of phenyl, thiophenyl, and ethyl groups, ultimately leading to the formation of organophosphorus acids, phosphoric acid, and sulfuric acid.[7]

Figure 2: Simplified metabolic pathway of Edifenphos.

Experimental Protocols

Residue Analysis in Rice by Gas Chromatography (GC)

This protocol outlines a general procedure for the determination of Edifenphos residues in rice, based on established methods.[15][16]

a. Sample Preparation (QuEChERS-based) [1][17][18]

-

Homogenize 10 g of rice sample with 10 mL of water.

-

Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate (B86663), 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

-

Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer for cleanup.

-

For cleanup, add 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent per mL of extract.

-

Vortex for 30 seconds and centrifuge at high speed for 1 minute.

-

The supernatant is ready for GC analysis.

b. Instrumentation

-

Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[15]

-

Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier gas: Helium at a constant flow rate.

-

Injector temperature: 250 °C.

-

Oven temperature program: Initial temperature of 70 °C for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Detector temperature (FPD): 250 °C.

c. Data Analysis

-

Quantification is performed using an external standard calibration curve prepared in a blank matrix extract.

Figure 3: Workflow for Edifenphos residue analysis in rice.

In Vitro Metabolism using Liver Microsomes

This protocol provides a framework for studying the metabolism of Edifenphos using liver microsomes.[12][19]

a. Reagent Preparation

-

Liver microsomes (human or other species of interest).

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (pH 7.4).

-

Edifenphos stock solution in a suitable solvent (e.g., DMSO).

b. Incubation

-

Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

-

Add Edifenphos to the microsomal suspension to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37 °C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

c. Sample Analysis

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.[11][20][21]

a. Reagent Preparation

-

Acetylcholinesterase (AChE) solution.

-

Acetylthiocholine (ATCh) substrate solution.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

-

Phosphate buffer (pH 8.0).

-

Edifenphos solutions at various concentrations.

b. Assay Procedure (96-well plate)

-

In each well, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of AChE solution.

-

Add 10 µL of Edifenphos solution (or solvent for control) to the respective wells.

-

Pre-incubate the plate for 10 minutes at 25 °C.

-

Initiate the reaction by adding 10 µL of ATCh solution.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

c. Data Analysis

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percent inhibition for each Edifenphos concentration compared to the control without the inhibitor.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Environmental Fate

Edifenphos has low to moderate persistence in the environment.[13] It is expected to have low mobility in soil.[7] Hydrolysis is a significant degradation pathway, especially under alkaline conditions, with a half-life of 19 days at pH 7 and 2 days at pH 9 at 25 °C.[7] It is also susceptible to photodegradation.[7]

Conclusion

This technical guide provides a comprehensive summary of the key properties and scientific data related to Edifenphos (CAS No. 17109-49-8). The tabulated data, pathway diagrams, and detailed experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development working with this compound. The provided methodologies for residue analysis, in vitro metabolism, and enzyme inhibition assays offer a foundation for further investigation and application.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. Inhibitor of Phosphatidylcho line Biosynthesis in Pyricularia oryzae * | Semantic Scholar [semanticscholar.org]

- 3. Edifenphos | C14H15O2PS2 | CID 28292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A multi-residue method for pesticide residue analysis in rice grains using matrix solid-phase dispersion extraction and high-performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. benchchem.com [benchchem.com]

- 12. Regulatory experience with the comparative in vitro metabolism study based on an analysis of 70 studies with pesticide active ingredients - a reality check - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. 479. Edifenphos (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 16. Analytical Method for 53 Insecticide Residues in Rice Samples | Journal of Health Science of Thailand [thaidj.org]

- 17. agilent.com [agilent.com]

- 18. lcms.cz [lcms.cz]

- 19. Age dependent in vitro metabolism of bifenthrin in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. attogene.com [attogene.com]

The Discovery and In-depth Technical Profile of Edifenphos: A Fungicidal Mainstay

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide introduced by Bayer in 1966, has played a significant role in the management of agricultural fungal diseases, particularly rice blast caused by Pyricularia oryzae. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of Edifenphos. It delves into its dual-action mode of action, involving the inhibition of both phosphatidylcholine and chitin (B13524) biosynthesis in fungi. This document summarizes key toxicological and environmental fate data and provides illustrative experimental workflows and pathway diagrams to facilitate a deeper understanding of this important agrochemical.

Discovery and History

Chemical and Physical Properties

Edifenphos is a yellow to light brown liquid with a characteristic odor.[1][5] It is soluble in many organic solvents but has low solubility in water.[1][5]

| Property | Value | Reference |

| IUPAC Name | O-ethyl S,S-diphenyl phosphorodithioate | [2][6][7] |

| Common Names | Edifenphos, EDDP, Hinosan®, Bayer 78418 | [1][6] |

| CAS Number | 17109-49-8 | [2][6] |

| Molecular Formula | C14H15O2PS2 | [6] |

| Molecular Weight | 310.37 g/mol | [6] |

| Physical State | Yellow to light brown liquid | [1][5] |

| Boiling Point | 154 °C at 0.01 mmHg | [1] |

| Specific Gravity | 1.23 at 20°C/4°C | [1] |

| Vapor Pressure | 10⁻⁴ to 10⁻² mmHg at 20-100°C | [1] |

| Water Solubility | Insoluble | [1][5] |

| Solubility in Organic Solvents | Soluble in acetone, xylene, methanol, ether, chloroform, benzene | [1][5] |

| Stability | Stable in acidic conditions; hydrolyzes in alkaline conditions | [5] |

Synthesis of Edifenphos

The commercial synthesis of Edifenphos involves the reaction of O-ethyl phosphoryl dichloride with thiophenol in the presence of a base. An alternative method described involves the esterification of diphenyl dithiophosphoric acid with ethanol (B145695). This process starts with the reaction of phosphorus pentasulfide with phenol (B47542) to produce diphenyl dithiophosphoric acid, which is subsequently treated with ethanol to yield Edifenphos.[4]

Mode of Action

Edifenphos exhibits a dual mode of action against fungal pathogens, primarily by inhibiting the biosynthesis of essential cell membrane and cell wall components.

Inhibition of Phosphatidylcholine Biosynthesis

The primary antifungal mechanism of Edifenphos is the inhibition of phosphatidylcholine (PC) biosynthesis.[2][8][9] PC is a major phospholipid component of fungal cell membranes, crucial for maintaining their structural integrity and function. Edifenphos specifically interferes with the transmethylation reaction of S-adenosyl-L-methionine, a key step in the PC synthesis pathway.[8] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.[9]

References

- 1. Edifenphos - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Organophosphates - their History, Mode of Action and Toxicity [pakagrifarming.blogspot.com]

- 4. ebiochemical.com [ebiochemical.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

- 8. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

Edifenphos: A Technical Guide to its Mode of Action Against Pyricularia oryzae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphorus fungicide, has been a critical agent in the management of rice blast disease, caused by the fungus Pyricularia oryzae. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the antifungal activity of edifenphos against this economically significant plant pathogen. The primary mode of action is the potent inhibition of phosphatidylcholine (PC) biosynthesis, a crucial component of fungal cell membranes. Specifically, edifenphos targets the transmethylation reaction in the PC biosynthesis pathway. A secondary, yet significant, mechanism involves the non-competitive inhibition of chitin (B13524) synthase, an enzyme essential for the integrity of the fungal cell wall. This dual-pronged attack on both membrane and cell wall synthesis contributes to the high sensitivity of P. oryzae to edifenphos. This document details the biochemical effects, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling pathways and workflows to provide a comprehensive resource for researchers in mycology, plant pathology, and fungicide development.

Introduction

Rice blast, caused by the ascomycete fungus Pyricularia oryzae (teleomorph Magnaporthe oryzae), is one of the most destructive diseases of rice worldwide, leading to significant yield losses.[1] For decades, chemical control has been a cornerstone of rice blast management, with organophosphorus fungicides like edifenphos playing a pivotal role.[2] Introduced by Bayer, edifenphos (O-ethyl S,S-diphenyl phosphorodithioate) is a systemic fungicide with both protective and curative properties.[1][3] Unlike many other organophosphates that are primarily insecticidal through acetylcholinesterase inhibition, edifenphos exhibits selective and potent antifungal activity.[4] This guide elucidates the specific molecular mechanisms that confer this antifungal efficacy against P. oryzae.

Primary Mode of Action: Inhibition of Phosphatidylcholine Biosynthesis

The principal mechanism of edifenphos against P. oryzae is the disruption of phosphatidylcholine (PC) biosynthesis.[4][5][6][7][8] PC is the most abundant phospholipid in the fungal cell membrane and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[5][7]

Edifenphos specifically inhibits the transmethylation of phosphatidylethanolamine (B1630911) (PE) to PC.[4][5][6] This reaction is catalyzed by the enzyme phospholipid N-methyltransferase.[5][7][8] Studies have shown that edifenphos significantly decreases the incorporation of radiolabeled precursors like L-[methyl-¹⁴C]methionine and S'-adenosyl-L-[methyl-¹⁴C]methionine into PC, while the incorporation of [methyl-¹⁴C]choline into PC is largely unaffected, confirming the targeted inhibition of the transmethylation pathway.[5][7][8] The ED50 value for the inhibition of phospholipid N-methyltransferase by edifenphos in P. oryzae has been reported to be 13 ppm.[5][8]

The critical role of PC biosynthesis inhibition as the primary target in P. oryzae is underscored by the observation that PC depletion occurs at concentrations lower than those required for growth inhibition.[4]

Secondary Mode of Action: Inhibition of Chitin Synthase

In addition to its primary effect on lipid biosynthesis, edifenphos also targets the fungal cell wall by inhibiting chitin synthase.[4] Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the fungal cell wall, providing rigidity and osmotic stability.[3][4]

Edifenphos acts as a non-competitive inhibitor of chitin synthase.[4] This is supported by kinetic studies showing that edifenphos reduces the Vmax of the enzyme without altering the Km for the substrate UDP-N-acetylglucosamine.[4] The inhibition of chitin synthase disrupts cell wall synthesis, leading to weakened cell walls and ultimately contributing to fungal cell death.

Synergistic Effects and Species-Specific Sensitivity

The high sensitivity of Pyricularia oryzae to edifenphos is attributed to the dual inhibition of both phosphatidylcholine and chitin biosynthesis.[4] This two-pronged attack creates a synergistic effect that is particularly potent against this pathogen. The inhibition of PC biosynthesis not only disrupts membrane function but also indirectly affects chitin synthesis, as chitin synthase activity is dependent on the lipid environment of the cell membrane.[4][9]

The sensitivity to edifenphos varies among different fungal species. For instance, Fusarium graminearum is significantly less sensitive to edifenphos, with chitin synthase inhibition being the more critical mode of action in this species.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of edifenphos against Pyricularia oryzae and other fungal species for comparative purposes.

| Fungal Species | ED50 for Growth Inhibition (µM) | ED50 for Phosphatidylcholine (PC) Reduction (µM) | Apparent Ki for Chitin Synthase (µM) | Reference |

| Pyricularia oryzae | 7 | 6 | N/A | [4][9] |

| Botrytis fabae | 25 | 95 | 54 | [4][9] |

| Fusarium graminearum | 190 | 350 | 50 | [4][9] |

Table 1: Comparative Efficacy of Edifenphos Against Various Fungal Pathogens.

Resistance Mechanisms in Pyricularia oryzae

Resistance to edifenphos in P. oryzae has been observed and studied. The primary mechanism of resistance does not appear to involve alterations at the fungicide's sites of action (i.e., phospholipid N-methyltransferase or chitin synthase). Instead, resistance is associated with:

-

Alterations in Membrane Integrity: Resistant mutants exhibit decreased membrane permeability, which leads to a reduced uptake of edifenphos.[4]

-

Plasmid-Mediated Resistance: Studies have shown a correlation between edifenphos resistance and an increased intensity of plasmid bands in resistant mutants of P. oryzae.[4] This suggests that genes conferring resistance may be located on extrachromosomal DNA elements, which could facilitate the spread of resistance within fungal populations.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mode of action of edifenphos.

Determination of Fungicide Sensitivity (ED50) by Poisoned Food Technique

This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

-

Pure culture of Pyricularia oryzae

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Edifenphos stock solution (in a suitable solvent like acetone (B3395972) or DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (25-28°C)

-

Sterile distilled water

-

Solvent control (e.g., acetone or DMSO)

Procedure:

-

Prepare a stock solution of edifenphos at a high concentration.

-

Prepare a series of dilutions of the edifenphos stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.1, 1, 5, 10, 50, 100 µM).

-

Autoclave the PDA medium and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of the edifenphos dilutions to the molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of the solvent used for the stock solution.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

From the growing edge of a fresh culture of P. oryzae, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each Petri dish.

-

Incubate the plates at 25-28°C in the dark.

-

Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the ED50 value from the resulting dose-response curve using probit analysis.

In Vitro Chitin Synthase Activity Assay

This protocol measures the activity of chitin synthase in microsomal fractions of P. oryzae.

Materials:

-

Mycelia of P. oryzae

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)

-

UDP-[¹⁴C]N-acetylglucosamine (radiolabeled substrate)

-

Edifenphos solution

-

Glass beads or liquid nitrogen for cell disruption

-

Centrifuge

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Procedure:

-

Preparation of Microsomal Fraction:

-

Harvest fresh mycelia from a liquid culture by filtration.

-

Wash the mycelia with cold extraction buffer.

-

Disrupt the mycelial cells by grinding with liquid nitrogen or by vortexing with glass beads in extraction buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of extraction buffer.

-

-

Enzyme Assay:

-

Set up reaction tubes containing the assay buffer, the microsomal fraction (enzyme source), and different concentrations of edifenphos or solvent control.

-

Pre-incubate the tubes for a short period at the assay temperature (e.g., 25-30°C).

-

Initiate the reaction by adding UDP-[¹⁴C]N-acetylglucosamine.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a denaturing agent (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to trap the radiolabeled chitin product.

-

Wash the filter extensively to remove unincorporated radiolabeled substrate.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the chitin synthase activity as the amount of radiolabeled N-acetylglucosamine incorporated into chitin per unit of time per milligram of protein.

-

Determine the inhibitory effect of edifenphos by comparing the activity in the presence of the fungicide to the control.

-

Phosphatidylcholine Biosynthesis Assay via Radiolabeling

This protocol measures the effect of edifenphos on the incorporation of a radiolabeled precursor into phosphatidylcholine.

Materials:

-

Liquid culture of P. oryzae

-

L-[methyl-¹⁴C]methionine (radiolabeled precursor)

-

Edifenphos solution

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent system (e.g., chloroform:methanol:acetic acid:water)

-

Phospholipid standards (e.g., phosphatidylcholine, phosphatidylethanolamine)

-

Scintillation counter and scintillation fluid

-

Iodine vapor or other visualization agent for lipids

Procedure:

-

Fungal Culture and Treatment:

-

Grow P. oryzae in a liquid medium to the mid-logarithmic phase.

-

Add different concentrations of edifenphos or a solvent control to the cultures.

-

After a short pre-incubation with the fungicide, add L-[methyl-¹⁴C]methionine to the cultures.

-

Incubate for a defined period to allow for the incorporation of the radiolabel.

-

-

Lipid Extraction:

-

Harvest the mycelia by filtration.

-

Extract the total lipids from the mycelia using a chloroform:methanol solvent system (e.g., Bligh and Dyer method).

-

-

Lipid Separation and Analysis:

-

Concentrate the lipid extract and spot it onto a silica (B1680970) gel TLC plate alongside phospholipid standards.

-

Develop the TLC plate in an appropriate solvent system to separate the different phospholipid classes.

-

Visualize the lipid spots using iodine vapor or another suitable method.

-

Identify the phosphatidylcholine spot by comparing its migration to the standard.

-

Scrape the silica gel corresponding to the PC spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of radiolabeled methionine incorporated into PC.

-

Determine the inhibitory effect of edifenphos on PC biosynthesis by comparing the radioactivity in treated samples to the control.

-

Fungal Plasmid DNA Isolation

This protocol outlines a method for isolating plasmid DNA from filamentous fungi like P. oryzae to investigate plasmid-mediated resistance.

Materials:

-

Mycelia of P. oryzae (sensitive and resistant strains)

-

Lysis buffer (e.g., containing SDS and proteinase K)

-

Potassium acetate (B1210297) solution

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Isopropanol and 70% ethanol (B145695)

-

TE buffer (Tris-EDTA)

-

RNase A

-

Agarose (B213101) gel electrophoresis equipment

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Mycelia Preparation:

-

Grow sensitive and resistant strains of P. oryzae in liquid culture.

-

Harvest fresh mycelia by filtration and wash with sterile water.

-

Freeze-dry or grind the mycelia in liquid nitrogen to a fine powder.

-

-

Cell Lysis and DNA Extraction:

-

Resuspend the powdered mycelia in lysis buffer and incubate to lyse the cells and digest proteins.

-

Add potassium acetate to precipitate proteins and cell debris.

-

Centrifuge to pellet the debris and transfer the supernatant to a new tube.

-

-

DNA Purification:

-

Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.

-

Precipitate the DNA from the aqueous phase by adding isopropanol.

-

Wash the DNA pellet with 70% ethanol and air-dry.

-

Resuspend the DNA pellet in TE buffer containing RNase A to remove RNA.

-

-

Analysis:

-

Separate the isolated DNA on an agarose gel.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Compare the plasmid profiles of the sensitive and resistant strains, looking for differences in the presence or intensity of plasmid bands.

-

Visualization of Pathways and Workflows

Signaling Pathways Affected by Edifenphos

Edifenphos disrupts fundamental cellular processes that are tightly regulated by complex signaling networks. The inhibition of phosphatidylcholine and chitin biosynthesis inevitably impacts pathways responsible for maintaining cell integrity.

Caption: Impact of Edifenphos on key biosynthetic and signaling pathways in P. oryzae.

Experimental Workflow for Investigating Edifenphos's Mode of Action

The following diagram illustrates a logical workflow for elucidating the mode of action of a fungicide like edifenphos.

Caption: A generalized experimental workflow for studying the mode of action of edifenphos.

Conclusion

Edifenphos exhibits a potent and specific antifungal activity against Pyricularia oryzae through a dual mode of action that targets both the cell membrane and the cell wall. The primary mechanism is the inhibition of phosphatidylcholine biosynthesis via the transmethylation pathway, while the secondary mechanism is the non-competitive inhibition of chitin synthase. This comprehensive attack on two essential cellular components explains the high efficacy of edifenphos against rice blast. Understanding these detailed mechanisms is crucial for the development of novel fungicides, the management of fungicide resistance, and the advancement of fundamental research in fungal biology and plant pathology. This technical guide serves as a consolidated resource to aid researchers in these endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular cloning and isolation of a recombinant alpha-Momorcharin in E. coli against Pyricularia oryzae | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Six DNA Extraction Methods for Recovery of Fungal DNA as Assessed by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Edifenphos: A Technical Guide

Introduction

Edifenphos, an organophosphate fungicide with the chemical name O-ethyl S,S-diphenyl phosphorodithioate, was developed to control fungal diseases in rice, primarily rice blast caused by Pyricularia oryzae. Understanding its behavior in the environment is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and transport of Edifenphos, summarizing key quantitative data, outlining typical experimental protocols, and visualizing its degradation pathways. This document is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, volatility, and potential for sorption to soil and sediment. Key properties of Edifenphos are summarized in Table 1. Edifenphos is characterized by low water solubility and a log Kow of 3.48, suggesting a tendency to partition from water into organic matrices like soil organic carbon and biological tissues.[1] Its low Henry's Law constant indicates that volatilization from water or moist soil surfaces is not a significant dissipation route.[1]

Table 1: Physicochemical Properties of Edifenphos

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₅O₂PS₂ | [2] |

| Molecular Weight | 310.37 g/mol | [2] |

| Physical State | Yellow to light brown liquid | [3] |

| Boiling Point | 154 °C at 0.01 mm Hg (1.33 Pa) | [3][4] |

| Density / Specific Gravity | 1.23 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 2.7 x 10⁻⁷ mm Hg at 25 °C | [1] |

| Water Solubility | 56 mg/L at 20 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.48 | [1] |

| Henry's Law Constant | 7.6 x 10⁻¹⁰ atm·m³/mol (estimated) | [1] |

| Soil Sorption Coefficient (Koc) | ~1900 L/kg (estimated) | [1] |

Environmental Fate and Degradation

Edifenphos is degraded in the environment through a combination of abiotic and biotic processes. The primary degradation pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[4]

Abiotic Degradation

Hydrolysis: Edifenphos is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, being significantly faster at higher pH values. In neutral and acidic media, the compound is more stable.[1][3] The degradation follows first-order kinetics.[5]

Photolysis: Edifenphos undergoes degradation when exposed to UV light, both in aqueous solutions and on surfaces.[1][4] The primary photochemical reaction is the cleavage of the P-S bond.[1] The atmospheric half-life, based on reactions with hydroxyl radicals, is estimated to be short, suggesting that long-range transport in the vapor phase is unlikely.[1]

Table 2: Abiotic Degradation of Edifenphos

| Process | Parameter | Value | Conditions | Reference(s) |

| Hydrolysis | Half-life (DT₅₀) | 19 - 20.3 days (456 - 487 hours) | pH 7, 25 °C | [1][4] |

| Half-life (DT₅₀) | 2 days (49 hours) | pH 9, 25 °C | [1][4] | |

| Photolysis | Atmospheric Half-life | ~8.7 hours | Estimated, based on reaction with hydroxyl radicals | [1] |

| Aqueous Photolysis | Degrades in UV light | Specific DT₅₀ not available | [1][4] |

Biotic Degradation

Microbial action is a key factor in the degradation of Edifenphos in soil and aquatic systems.

Soil Metabolism: Edifenphos is not typically persistent in soil.[6] Biodegradation is generally faster under anaerobic (flooded) conditions compared to aerobic (non-flooded) conditions.[7] In a field study on a paddy field soil in Japan, Edifenphos had a half-life of 5-6 days.[1] The degradation in soil proceeds through cleavage of the P-S bond, ultimately leading to the formation of organophosphorus acids, benzenesulfonic acid, and eventual mineralization to phosphoric acid, sulfuric acid, and CO₂.[1][7]

Table 3: Biodegradation and Bioaccumulation of Edifenphos

| Compartment | Parameter | Value | Conditions | Reference(s) |

| Soil | Half-life (DT₅₀) | 5 - 6 days | Paddy field soil, Japan | [1] |

| Aquatic Bioaccumulation | BCF (Guppy, female) | 40.6 | - | [1] |

| BCF (Guppy, male) | 29.3 | - | [1] | |

| BCF (Killifish) | 28.8 | - | [1] | |

| BCF (Goldfish) | 38.9 | - | [1] |

Mobility and Transport

Soil Mobility: Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 1900 L/kg, Edifenphos is expected to have low mobility in soil.[1] This high Koc value indicates a strong tendency to adsorb to soil particles, particularly to organic matter. Consequently, the potential for Edifenphos to leach into groundwater is considered low.[6]

Volatilization: The low vapor pressure and low Henry's Law constant of Edifenphos suggest that volatilization from soil or water surfaces is not a significant route of environmental transport.[1]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water. Studies have shown that Edifenphos has a moderate potential for bioconcentration in fish (Table 3).[1]

Degradation Pathways and Metabolites

The degradation of Edifenphos in various environmental compartments proceeds through several key reactions, primarily hydrolysis of the P-S bond, oxidation, and radical exchange.

Biotic Degradation Pathway

In soil and plants, degradation begins with the cleavage of one or both P-S bonds. This leads to the formation of various organophosphorus acids and sulfur-containing moieties, which are further degraded. The ultimate metabolites are simple inorganic compounds.[1][7][8]

Caption: Proposed biotic degradation pathway of Edifenphos in soil and water.

Photodegradation Pathway

Under UV irradiation, Edifenphos undergoes photohydrolysis and radical exchange reactions. The cleavage of the P-S bond is a central step, leading to various recombination products and further degradation to inorganic acids.[1]

Caption: Proposed photodegradation pathway of Edifenphos in aqueous solution.

Experimental Protocols

The data presented in this guide are derived from studies typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study determines the rate and pathway of degradation in soil under controlled laboratory conditions.

-

Test System: Fresh soil samples, characterized by pH, organic carbon content, texture, and microbial biomass, are used. For aerobic studies, soil is maintained at 40-60% of its maximum water holding capacity. For anaerobic studies, the soil is flooded with a layer of water and purged with nitrogen to create an oxygen-free environment.[9]

-

Procedure: Radiolabeled (typically ¹⁴C) Edifenphos is applied to the soil at a rate corresponding to the maximum agricultural application rate.[10] The soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) for up to 120 days.[9]

-